5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid
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Overview
Description
3-(N,N-Dimethylamino)phenylboronic acid is a chemical compound with the empirical formula C8H12BNO2 . It is used as a reactant in the synthesis of different protein effectors, including modulators of survival motor neuron protein and glucokinase activators .
Synthesis Analysis
One method of synthesizing similar compounds involves the addition of organometallic reagents to boranes . In a specific example, 3-(N,N-dimethylamino)phenylboronic acid was treated with formaldehyde in acetic acid at 85 °C to form a borinate .Molecular Structure Analysis
The molecular weight of 3-(N,N-Dimethylamino)phenylboronic acid is 165.00 . The SMILES string representation is CN©c1cccc(c1)B(O)O .Physical And Chemical Properties Analysis
3-(N,N-Dimethylamino)phenylboronic acid has a melting point of 178-190 °C . It is a solid substance .Scientific Research Applications
Selective Sensing and Capture of Picric Acid
The compound 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, a derivative related to the chemical structure , has been utilized as a fluorescent chemo-sensor. This compound shows highly selective and remarkable fluorescence quenching in the presence of picric acid, making it a potential candidate for selective sensing and capture applications. The sensing mechanism involves multiple hydrogen bonds, π–π interactions, and electrostatic interactions between the sensor and picric acid, resulting in the formation of picrate anions and the triply protonated sensor species containing dimethylammonium groups (Vishnoi et al., 2015).
Catalysis in Cycloaddition Reactions
Tetraarylstibonium cations, particularly those containing the (dimethylamino)phenyl group, have been investigated for their role as catalysts in cycloaddition reactions of oxiranes and isocyanates. The reactivity of these cations is influenced by the ancillary amino donor, which can quench the Lewis acidity of the central metal atom, affecting the catalysis process. This highlights the importance of the (dimethylamino)phenyl group in modulating the reactivity and selectivity of catalytic processes (Yang et al., 2018).
Synthesis of 3-Aminomethylidenetetramic Acids
(S)-3-(Dimethylamino)methylidene-5-benzyltetramic acid derivatives have been synthesized using N-protected (S)-3-phenylalanines, showcasing the utility of (dimethylamino)phenyl-related compounds in organic synthesis. These compounds were then further utilized to produce a variety of N(3')-substituted 3-aminomethylidenetetramic acid derivatives, which have potential applications in various chemical synthesis processes (Pirc et al., 2005).
Antimicrobial and Antioxidant Agents
(Z)-N-(1-(2-(2-amino-3-((dimethylamino)methyl) phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)-yl)ethanone derivatives have been studied for their antimicrobial and antioxidant activities. Certain compounds within this series have shown effectiveness as antimicrobial agents and possess significant hydrogen peroxide scavenging activity, indicating their potential in therapeutic and protective applications (Malhotra et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-[3-(dimethylamino)phenyl]-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(8-14(17)18)7-13(16)11-5-4-6-12(9-11)15(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQOPPGGLLRRNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)N(C)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid |
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